molecular formula C22H30O4 B1155647 5-[(3aR,4S,5S)-5-hydroxy-4-(4-methyl-3-oxooct-1-en-6-ynyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid

5-[(3aR,4S,5S)-5-hydroxy-4-(4-methyl-3-oxooct-1-en-6-ynyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid

Cat. No. B1155647
M. Wt: 358.5
InChI Key: LDICATDQJSBQOX-JNSFOOLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15-keto Iloprost is the C-15 oxidized derivative of iloprost, a second generation structural analog of prostaglandin I2 (prostacyclin). Iloprost displays ten-fold greater potency than the first generation stable analogs, typified by carbaprostacyclin. There are no published studies of the pharmacological properties of 15-keto iloprost.

Scientific Research Applications

Synthesis and Chemical Properties

  • The molecule has been synthesized in various forms, exemplifying the diversity in its structural modifications and potential applications. For instance, Kinoshita and Mariyama (1975) synthesized a similar compound, (2R,3S,4S)-4-Amino-3-hydroxy-2-methyl-5-(3-pyridyl)pentanoic acid, present in antibiotic pyridomycin, showcasing the compound's relevance in antibiotic development (Kinoshita & Mariyama, 1975).
  • Gimazetdinov et al. (2016) synthesized a cyclopentane variant, highlighting the molecule's versatility in chemical synthesis and potential application in various chemical reactions (Gimazetdinov et al., 2016).

Potential Biological and Pharmaceutical Applications

  • The molecule and its derivatives have been studied for their biological and pharmaceutical implications. Nemet et al. (2006) discussed Methylglyoxal, a related compound, and its implications in food and living organisms, which could be relevant for understanding the biological activities of similar compounds (Nemet, Varga-Defterdarović, & Turk, 2006).
  • Chen et al. (2014) isolated a natural diastereomeric mixture related to the compound of interest from Sinularia arborea, suggesting its occurrence in natural sources and potential biological activities (Chen, Dai, Hwang, & Sung, 2014).

Role in Research and Development

  • The compound and its derivatives have played a role in various research studies, such as the study of amino acids and their synthesis, which is crucial for understanding protein structure and function. Shimohigashi, Lee, and Izumiya (1976) synthesized constituent amino acids in AM-toxins, demonstrating the compound's relevance in toxin research (Shimohigashi, Lee, & Izumiya, 1976).
  • Herdeis and Lütsch (1993) presented a synthesis of stereoisomers of a similar compound, showing its application in stereoselective synthesis, important in drug design and development (Herdeis & Lütsch, 1993).

properties

Product Name

5-[(3aR,4S,5S)-5-hydroxy-4-(4-methyl-3-oxooct-1-en-6-ynyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid

Molecular Formula

C22H30O4

Molecular Weight

358.5

IUPAC Name

5-[(3aR,4S,5S)-5-hydroxy-4-(4-methyl-3-oxooct-1-en-6-ynyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid

InChI

InChI=1S/C22H30O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-19,21,24H,5-7,9,12-14H2,1-2H3,(H,25,26)/t15?,17?,18-,19+,21-/m0/s1

InChI Key

LDICATDQJSBQOX-JNSFOOLWSA-N

SMILES

CC#CCC(C)C(=O)C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O

synonyms

6,9α-methylene-11α-hydroxy-15-keto-16-methyl-prosta-5E,13E-dien-18-yn-1-oic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(3aR,4S,5S)-5-hydroxy-4-(4-methyl-3-oxooct-1-en-6-ynyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid
Reactant of Route 2
5-[(3aR,4S,5S)-5-hydroxy-4-(4-methyl-3-oxooct-1-en-6-ynyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid
Reactant of Route 3
5-[(3aR,4S,5S)-5-hydroxy-4-(4-methyl-3-oxooct-1-en-6-ynyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid
Reactant of Route 4
5-[(3aR,4S,5S)-5-hydroxy-4-(4-methyl-3-oxooct-1-en-6-ynyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid
Reactant of Route 5
5-[(3aR,4S,5S)-5-hydroxy-4-(4-methyl-3-oxooct-1-en-6-ynyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid
Reactant of Route 6
5-[(3aR,4S,5S)-5-hydroxy-4-(4-methyl-3-oxooct-1-en-6-ynyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid

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